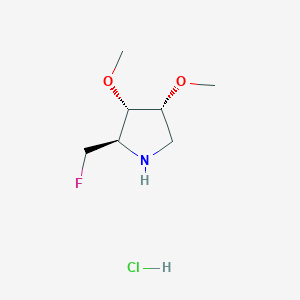
rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoromethyl group and two methoxy groups attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoromethyl group, potentially converting it to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein structure and function.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detection of diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and methoxy groups play a crucial role in binding to these targets, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- (2R,3S,4R)-2-(Chloromethyl)-3,4-dimethoxypyrrolidine hydrochloride
- (2R,3S,4R)-2-(Bromomethyl)-3,4-dimethoxypyrrolidine hydrochloride
- (2R,3S,4R)-2-(Hydroxymethyl)-3,4-dimethoxypyrrolidine hydrochloride
Comparison:
- Fluoromethyl vs. Chloromethyl/Bromomethyl: The fluoromethyl group imparts different electronic properties compared to chloromethyl or bromomethyl groups, affecting the compound’s reactivity and binding affinity.
- Hydroxymethyl: The hydroxymethyl derivative may have different solubility and reactivity profiles compared to the fluoromethyl derivative.
Properties
Molecular Formula |
C7H15ClFNO2 |
|---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H14FNO2.ClH/c1-10-6-4-9-5(3-8)7(6)11-2;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6+,7-;/m0./s1 |
InChI Key |
SKSBULLFYHHSFE-UHRUZOLSSA-N |
Isomeric SMILES |
CO[C@@H]1CN[C@H]([C@@H]1OC)CF.Cl |
Canonical SMILES |
COC1CNC(C1OC)CF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


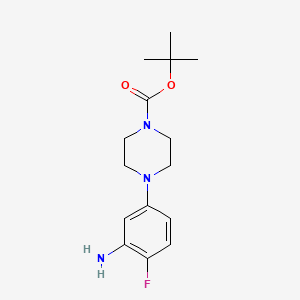
![methyl 3-(5-bromo-1H-indol-3-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13499880.png)

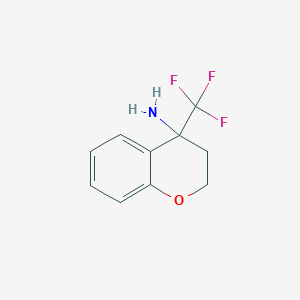

![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)


![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)
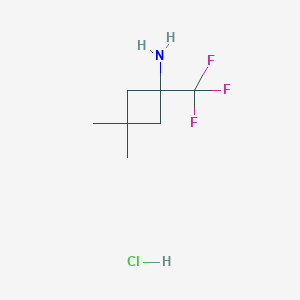
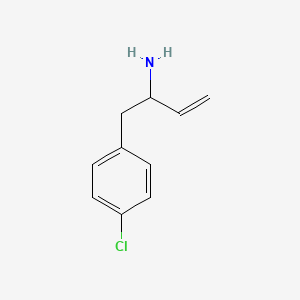
![5-Bromo-2-[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B13499954.png)

![N-(4-{2-[(6-methoxypyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13499963.png)
